1-(Cyclopropylcarbonyl)-2-piperidinecarboxylic acid

Description

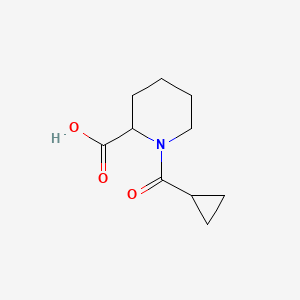

1-(Cyclopropylcarbonyl)-2-piperidinecarboxylic acid (CAS: 1103277-37-7) is a bicyclic organic compound featuring a piperidine ring substituted with a cyclopropylcarbonyl group at position 1 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol.

Properties

IUPAC Name |

1-(cyclopropanecarbonyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9(7-4-5-7)11-6-2-1-3-8(11)10(13)14/h7-8H,1-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNLOHPZEAYUID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Analysis of 1-(Cyclopropylcarbonyl)-2-Piperidinecarboxylic Acid

The molecular structure of this compound comprises a six-membered piperidine ring substituted at position 1 with a cyclopropane carbonyl group and at position 2 with a carboxylic acid functional group. The cyclopropane ring introduces steric constraints and electronic effects that influence reactivity, while the carboxylic acid group enables further derivatization. The compound’s IUPAC name, 1-(cyclopropanecarbonyl)piperidine-2-carboxylic acid, reflects its bifunctional nature, which necessitates careful regioselective synthesis to avoid side reactions.

Synthetic Routes to this compound

Stepwise Acylation and Carboxylation Strategy

A widely reported method involves sequential functionalization of the piperidine ring. The process begins with the introduction of the carboxylic acid group at position 2, followed by acylation of the nitrogen atom with a cyclopropane carbonyl group.

Synthesis of 2-Piperidinecarboxylic Acid

Piperidine is first functionalized at position 2 via:

- Oxidative Methods : Treatment of 2-piperidinemethanol with Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxymethyl group to a carboxylic acid.

- Hydrolysis of Cyanopiperidine : 2-Cyanopiperidine undergoes acidic hydrolysis (HCl, reflux) to yield 2-piperidinecarboxylic acid.

N-Acylation with Cyclopropanecarbonyl Chloride

The free amine of 2-piperidinecarboxylic acid is acylated using cyclopropanecarbonyl chloride in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction is typically conducted in anhydrous dichloromethane (DCM) at 0–25°C to minimize side reactions:

$$

\text{2-Piperidinecarboxylic acid} + \text{Cyclopropanecarbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{this compound}

$$

Yield : 65–78% after purification via recrystallization (ethanol/water).

Ring-Closing Metathesis Approach

An alternative route employs ring-closing metathesis (RCM) to construct the piperidine ring from acyclic precursors containing pre-installed functional groups:

- Synthesis of Diene Precursor : A linear diene bearing a cyclopropane carbonyl group and a protected carboxylic acid is prepared.

- Grubbs Catalyst-Mediated Cyclization : The diene undergoes RCM using Grubbs 2nd-generation catalyst (5 mol%) in refluxing toluene to form the piperidine ring.

- Deprotection : The carboxylic acid group is deprotected under acidic conditions (HCl, methanol).

Advantages : This method avoids regioselectivity issues but requires specialized catalysts and high-purity starting materials.

Enzymatic Resolution for Enantioselective Synthesis

For chiral variants, lipase-catalyzed resolution is employed:

- Racemic Synthesis : The racemic mixture of this compound is prepared via standard acylation.

- Enzymatic Esterification : Candida antarctica lipase B (CAL-B) selectively esterifies the (R)-enantiomer with vinyl acetate, leaving the (S)-enantiomer unreacted.

- Separation : The esters are separated via column chromatography, and hydrolysis yields enantiomerically pure acid.

Industrial-Scale Production and Optimization

Solvent and Catalyst Selection

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylcarbonyl)-2-piperidinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions where the cyclopropane ring or the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the structure.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Medicinal Chemistry Applications

1-(Cyclopropylcarbonyl)-2-piperidinecarboxylic acid is primarily investigated for its role as a precursor in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic agents.

- Antipsychotic Properties : Similar compounds have been utilized in the synthesis of antipsychotic medications. The piperidine ring is known for its efficacy in modulating neurotransmitter systems, particularly dopamine and serotonin pathways .

- Analgesic Effects : Research indicates that derivatives of piperidine carboxylic acids can exhibit analgesic properties. This suggests potential applications in pain management therapies .

- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it relevant for treating neurological disorders. Studies have shown that piperidine derivatives can act as NMDA receptor antagonists, which are crucial in managing conditions like chronic pain and epilepsy .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis.

- Synthesis of Complex Molecules : It can be used to synthesize more complex organic molecules through various chemical reactions, including esterification and amide formation. This versatility is crucial for developing new compounds with desired biological activities.

- Biochemical Probes : The compound is explored as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity can provide insights into metabolic processes and disease mechanisms .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylcarbonyl)-2-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes structural analogs of 1-(cyclopropylcarbonyl)-2-piperidinecarboxylic acid, highlighting substituent variations, physicochemical properties, and applications:

Functional Group and Reactivity Comparisons

- Cyclopropylcarbonyl vs. Boc Group :

The cyclopropylcarbonyl group in the target compound introduces steric strain and electron-withdrawing effects, which may enhance electrophilic reactivity compared to the bulkier, electron-donating Boc group in N-Boc-2-piperidinecarboxylic acid. This difference influences their utility in nucleophilic acyl substitution reactions . - Positional Isomerism : Moving the carboxylic acid from position 2 (target compound) to position 3 (3-piperidinecarboxylic acid) alters hydrogen-bonding capacity and pKa, impacting solubility and metal-chelation properties. For instance, 3-piperidinecarboxylic acid (pKa ~4.8) is more acidic than typical aliphatic carboxylic acids due to proximity to the amine .

Biological Activity

1-(Cyclopropylcarbonyl)-2-piperidinecarboxylic acid, a compound derived from the piperidine family, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies that highlight its efficacy in various therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclopropylcarbonyl group attached to the piperidine ring. The molecular formula is , and it exhibits properties typical of carboxylic acids, such as acidity and the ability to form esters.

Antimicrobial Properties

Research indicates that derivatives of piperidine, including this compound, exhibit significant antibacterial and antifungal activities. A study on piperidine-based compounds showed that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL against Candida auris, suggesting strong antifungal potential .

Enzyme Inhibition

Piperidine derivatives are known for their enzyme inhibition capabilities. In particular, compounds bearing the piperidine nucleus have demonstrated effectiveness as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . The inhibition of urease has also been noted, with several synthesized compounds showing strong activity against this enzyme .

Anticancer Activity

The anticancer potential of piperidine derivatives is noteworthy. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest . For instance, certain derivatives were shown to disrupt cancer cell membranes, leading to increased cell death rates.

Case Study 1: Antimicrobial Efficacy

In a comparative study of synthesized piperidine derivatives, it was found that those with cyclopropyl substitutions exhibited enhanced antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted the structural importance of the cyclopropyl group in augmenting biological activity .

Case Study 2: Enzyme Inhibition

A series of piperidine derivatives were evaluated for their acetylcholinesterase inhibitory activity. Among them, this compound demonstrated promising results with an IC50 value indicating potent inhibition comparable to established drugs used in Alzheimer's treatment .

Synthesis Methods

The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid with piperidine derivatives under specific catalytic conditions. Various synthetic routes have been explored, including biocatalysis and asymmetric synthesis techniques that enhance yield and purity .

Q & A

Q. What are the recommended synthetic routes for 1-(Cyclopropylcarbonyl)-2-piperidinecarboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling cyclopropanecarbonyl chloride with 2-piperidinecarboxylic acid derivatives. Key steps include:

- Protection of the piperidine nitrogen : Use Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups to prevent unwanted side reactions .

- Acylation : React the protected piperidine with cyclopropanecarbonyl chloride in anhydrous dichloromethane under nitrogen, using a base like triethylamine to scavenge HCl .

- Deprotection : Remove the protecting group (e.g., Boc with TFA) to yield the final compound .

Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for sluggish reactions) and temperature (0–25°C) to minimize decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm cyclopropane (δ 0.5–1.5 ppm for cyclopropyl protons) and piperidine backbone (δ 1.5–3.5 ppm for CH₂ groups) .

- HPLC-MS : Detect impurities (<2%) and verify molecular weight (e.g., [M+H]⁺ = 224.2 g/mol) .

- X-ray crystallography : Resolve stereochemistry if chiral centers are present .

Calibrate instruments with certified reference standards to ensure accuracy .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Thermal stability : Degrades above 120°C via decarboxylation; store at –20°C in amber vials .

- Hydrolytic sensitivity : Susceptible to ester/amide bond cleavage in aqueous media; use anhydrous solvents (e.g., THF) for long-term storage .

- Light sensitivity : Cyclopropane rings may undergo [2π+2π] photodimerization; store in dark conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes with hydrophobic pockets). Focus on cyclopropane’s rigidity and piperidine’s conformational flexibility .

- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites (e.g., carbonyl carbons) for derivatization .

- MD simulations : Predict stability in physiological buffers (pH 7.4) over 100-ns trajectories .

Q. What experimental strategies resolve contradictions in reported decarboxylation pathways for this compound?

- Methodological Answer : Conflicting mechanisms (concerted vs. stepwise decarboxylation) can be addressed via:

- Isotopic labeling : Use ¹³C-labeled carboxylic acid to track CO₂ release kinetics via mass spectrometry .

- Kinetic isotope effects (KIE) : Compare reaction rates of ¹²C vs. ¹⁴C derivatives; a KIE >1 suggests a stepwise process .

- In situ FTIR : Monitor intermediate formation (e.g., α,β-unsaturated ketones) during thermal decomposition .

Q. How can researchers design derivatives of this compound to enhance its bioactivity while minimizing toxicity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Modify the cyclopropane (e.g., fluorination) or piperidine (e.g., N-methylation) to alter lipophilicity (logP) and metabolic stability .

- In vitro assays : Test cytotoxicity (MTT assay) and target engagement (e.g., enzyme inhibition IC₅₀) in HEK293 or HepG2 cells .

- Metabolite profiling : Use LC-MS/MS to identify Phase I/II metabolites in liver microsomes, guiding structural tweaks to block toxic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.